molecular formula C10H10N2O3 B13502360 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B13502360
M. Wt: 206.20 g/mol
InChI Key: QSXBLUGAZIJRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is an organic compound with the molecular formula C10H10N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminobenzene with diethyl acetylenedicarboxylate. This reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or tetrahydrofuran . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups such as hydroxyl, nitro, or halogen groups.

Scientific Research Applications

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-5-9(13)12-8-4-6(10(14)15)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15)

InChI Key

QSXBLUGAZIJRKF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.